molecular formula C7H6BrClO2 B572543 6-Bromo-2-chloro-3-methoxyphenol CAS No. 1228957-06-9

6-Bromo-2-chloro-3-methoxyphenol

Cat. No. B572543
CAS RN: 1228957-06-9
M. Wt: 237.477
InChI Key: VVRDRUJEABUFPP-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-methoxyphenol is a heterocyclic organic compound . Its molecular formula is C7H6BrClO2 .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-chloro-3-methoxyphenol consists of a phenol ring with bromo, chloro, and methoxy substituents . The molecular weight is 237.48 .


Physical And Chemical Properties Analysis

6-Bromo-2-chloro-3-methoxyphenol is a solid at room temperature . Its molecular formula is C7H6BrClO2 and it has a molecular weight of 237.48 .

Mechanism of Action

Target of Action

Similar compounds have been used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

Boronic acids, such as (6-bromo-2-chloro-3-methoxyphenyl)boronic acid , are known to be involved in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in carbon–carbon bond-forming reactions, which could suggest a potential interaction of 6-Bromo-2-chloro-3-methoxyphenol with carbon-containing compounds in the body .

Biochemical Pathways

The compound’s potential involvement in suzuki–miyaura cross-coupling reactions could imply its role in modifying biochemical pathways involving carbon–carbon bond formation.

Pharmacokinetics

It’s worth noting that the compound’s molecular weight (2653 g/mol ) falls within the range generally favorable for oral bioavailability in drug design.

Result of Action

A compound with a similar structure, 4-bromo-2-methoxyphenol, has been reported as a slow, tight binding inhibitor of inha, the enoyl-acyl carrier protein reductase from mycobacterium tuberculosis . This suggests that 6-Bromo-2-chloro-3-methoxyphenol might also have inhibitory effects on certain enzymes.

Action Environment

(6-bromo-2-chloro-3-methoxyphenyl)boronic acid is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could affect the stability of similar compounds.

properties

IUPAC Name

6-bromo-2-chloro-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRDRUJEABUFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682118
Record name 6-Bromo-2-chloro-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloro-3-methoxyphenol

CAS RN

1228957-06-9
Record name 6-Bromo-2-chloro-3-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228957-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-chloro-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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